Pyridine-15N is a stable isotope-labeled heterocyclic aromatic amine where the naturally abundant 14N atom is replaced by the NMR-active 15N isotope (typically ≥98 atom % 15N). In industrial and advanced academic procurement, it is primarily sourced as a high-resolution molecular probe for solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy. Because the nitrogen atom directly participates in hydrogen bonding and metal coordination, Pyridine-15N acts as a direct, site-specific sensor for surface acidity, active site distribution, and metal-ligand electronic environments. Its physical properties (boiling point ~115 °C, density ~0.990 g/mL) mirror those of unlabeled pyridine, ensuring identical diffusion, adsorption thermodynamics, and process handling, while unlocking critical analytical capabilities that are physically impossible with the naturally abundant isotopologue .
Substituting Pyridine-15N with standard unlabeled pyridine or alternative NMR probes (like 31P-based phosphines) fundamentally compromises analytical resolution and site quantification. Unlabeled pyridine contains 14N, a spin I=1 quadrupolar nucleus that causes severe line broadening in solid-state NMR, causing distinct binding states (e.g., physisorbed, Lewis-bound, and Brønsted-bound) to overlap into an unresolvable continuum [1]. While 31P probes avoid quadrupolar broadening, they suffer from a highly compressed chemical shift window that struggles to differentiate structurally similar metal sites. Furthermore, using deuterated pyridine (Pyridine-d5) only probes the peripheral hydrogen atoms rather than the central nitrogen atom that directly coordinates to the catalytic or acidic site, making Pyridine-15N the strictly required precursor for direct active-site interrogation [2].
When characterizing complex catalysts like titanium silicalite (TS-1) or zeolites, distinguishing between different acidic environments is critical. Pyridine-15N provides a highly sensitive chemical shift window exceeding 100 ppm (e.g., free pyridine at ~276 ppm, hydrogen-bonded at ~251 ppm, and Brønsted-protonated pyridinium at ~212 ppm). In contrast, alternative 31P NMR probe molecules (such as phosphines) offer a narrow chemical shift window of only a few tens of ppm between free and chemisorbed states [1]. This >3x expansion in the chemical shift window allows for the unambiguous deconvolution of overlapping Lewis and Brønsted acid sites.
| Evidence Dimension | NMR Chemical Shift Window for Adsorbed States |
| Target Compound Data | Pyridine-15N: >100 ppm dispersion window |
| Comparator Or Baseline | 31P Phosphine Probes: <30 ppm dispersion window |
| Quantified Difference | Pyridine-15N provides a >3-fold wider chemical shift dispersion for active site resolution. |
| Conditions | Solid-state MAS NMR of surface-adsorbed probe molecules on acidic supports. |
Procuring Pyridine-15N enables researchers to clearly resolve and quantify distinct catalytic active sites that would otherwise blur together when using standard phosphorus-based probes.
Accurate quantification of surface functional groups requires sharp, well-defined NMR signals. Unlabeled pyridine relies on the 14N isotope (spin I=1), which is subject to strong quadrupolar relaxation that broadens signals and prevents accurate peak integration. Pyridine-15N utilizes the spin I=1/2 15N isotope, which yields sharp Gaussian/Lorentzian lines under Magic Angle Spinning (MAS) [1]. This fundamental nuclear difference allows Pyridine-15N to precisely quantify surface silanol densities (e.g., determining exactly ~3.7 nm^-2 for SBA-15 and ~3.0 nm^-2 for MCM-41), a measurement that is analytically impossible to perform with unlabeled pyridine [2].
| Evidence Dimension | Signal Resolution and Integration Viability |
| Target Compound Data | Pyridine-15N (Spin 1/2): Sharp, integrable MAS lines |
| Comparator Or Baseline | Unlabeled Pyridine (Spin 1): Broad, overlapping quadrupolar lines |
| Quantified Difference | Pyridine-15N enables absolute quantitative integration of surface site density (e.g., 3.7 sites/nm^2), whereas 14N cannot be quantitatively integrated. |
| Conditions | 15N{1H} CPMAS NMR of loaded mesoporous silica (SBA-15/MCM-41). |
Buyers must specify Pyridine-15N over standard pyridine to achieve reproducible, quantitative mapping of catalyst surface loading and defect density.
In the synthesis and characterization of organometallic coordination complexes, measuring the direct bond strength between the metal and the ligand is essential. When using Pyridine-15N as a ligand, researchers can directly observe the one-bond indirect spin-spin coupling constant, such as 1J(59Co,15N) in solid cobaloximes [1]. If unlabeled pyridine is procured, the rapid quadrupolar relaxation of the 14N nucleus completely quenches this J-coupling, rendering the metal-nitrogen bond invisible to this form of direct NMR interrogation. The use of Pyridine-15N thus unlocks quantitative empirical data on the electric field gradient and chemical shielding tensors at the metal center.
| Evidence Dimension | Observation of Metal-Ligand Spin-Spin Coupling |
| Target Compound Data | Pyridine-15N: Direct resolution of 1J(Metal, 15N) coupling |
| Comparator Or Baseline | Unlabeled Pyridine: J-coupling fully quenched by 14N relaxation |
| Quantified Difference | 15N labeling transitions the metal-ligand bond from NMR-invisible to directly quantifiable via J-coupling constants. |
| Conditions | Solid-state CPMAS NMR of stationary and spinning cobaloxime coordination complexes. |
For laboratories developing novel transition metal catalysts, Pyridine-15N is the only viable procurement choice to directly measure metal-ligand electronic communication via NMR.
Because Pyridine-15N provides a >100 ppm chemical shift window, it is the premier probe molecule for characterizing industrial zeolites (e.g., TS-1, Beta zeolites). It allows engineers to precisely quantify the ratio of Lewis acid sites (metal-coordinated) to Brønsted acid sites (protonated), directly informing catalyst optimization for processes like olefin metathesis and biomass hydrodeoxygenation [1].
Leveraging the sharp spin-1/2 MAS NMR lines of Pyridine-15N, material scientists can accurately measure the density of surface silanol groups on supports like SBA-15 and MCM-41. This quantitative integration is critical for quality control in the scale-up of functionalized mesoporous materials used in drug delivery and chromatography [2].
In the development of coordination polymers and metal-organic frameworks (MOFs), Pyridine-15N is used as a structural ligand to directly measure metal-nitrogen J-couplings. This provides unambiguous empirical data on the electronic shielding and bond strength at the transition metal center, which is impossible to obtain using standard unlabeled pyridine[3].
Flammable;Irritant